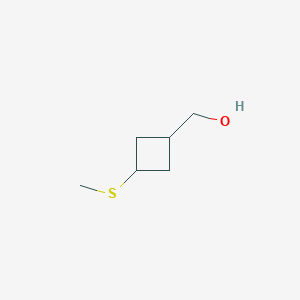

(3-Methylsulfanylcyclobutyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

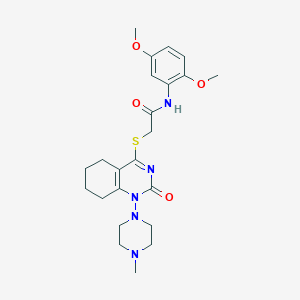

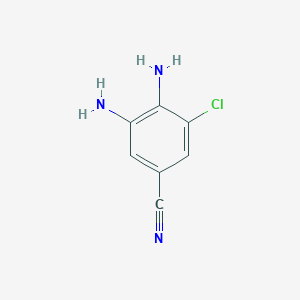

“(3-Methylsulfanylcyclobutyl)methanol” is a chemical compound with the CAS Number: 1889175-74-9 . It has a molecular weight of 132.23 . It is in liquid form .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 . The InChI key is PHOMPPLZGQJWLW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 132.23 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Methanol as a Methylating Agent

Methanol is employed as a methylating agent in the synthesis of various compounds. For example, it has been used for the direct N-monomethylation of aromatic primary amines, offering an environmentally friendly option due to low catalyst loading and excellent selectivities (Li et al., 2012). Similarly, selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol have been achieved with RuCl3 as a catalyst, highlighting methanol's role in pharmaceutical synthesis (Sarki et al., 2021).

Methanol in Industrial Biotechnology

Methanol serves as a key feedstock in industrial biotechnology, notably in processes involving methylotrophic bacteria. These organisms can convert methanol into valuable products, demonstrating the potential of methanol-based bioprocesses for the production of fine and bulk chemicals (Schrader et al., 2009). Engineering efforts have also focused on the biological conversion of methanol to specialty chemicals in model organisms like Escherichia coli, showcasing the versatility of methanol as a carbon source in metabolic engineering (Whitaker et al., 2017).

Methanol as a Building Block in Chemical Synthesis

Methanol's role extends to serving as a building block for more complex chemical structures. Its use in the synthesis of acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine, among others, underscores its importance in the chemical industry. The conversion of CO2 to methanol is particularly noteworthy for its potential to reduce CO2 emissions and serve as an energy carrier for hydrogen storage (Dalena et al., 2018).

Environmental and Safety Considerations

While exploring the applications of methanol, it is crucial to consider its flammability and toxicity. Methanol is a polar liquid that mixes well with water and many organic solvents, making it a versatile solvent in the chemical industry. However, its flammability and high toxicity necessitate strict safety measures in handling and storage (Offermanns et al., 2014).

Safety and Hazards

“(3-Methylsulfanylcyclobutyl)methanol” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(3-methylsulfanylcyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOMPPLZGQJWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

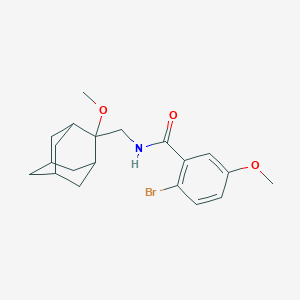

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)

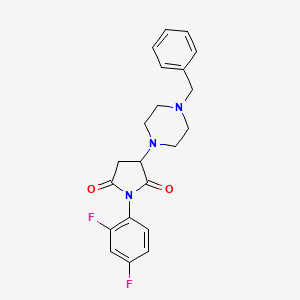

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)

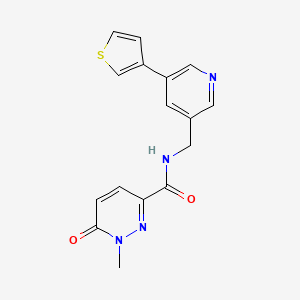

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)